Lumefantrine β-D-Glucuronide Lumefantrine β-D-Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207727
InChI:
SMILES:
Molecular Formula: C₃₆H₄₀Cl₃NO₇
Molecular Weight: 705.06

Lumefantrine β-D-Glucuronide

CAS No.:

Cat. No.: VC0207727

Molecular Formula: C₃₆H₄₀Cl₃NO₇

Molecular Weight: 705.06

* For research use only. Not for human or veterinary use.

Lumefantrine β-D-Glucuronide -

Specification

Molecular Formula C₃₆H₄₀Cl₃NO₇
Molecular Weight 705.06

Introduction

Chemical Properties and Structure

Lumefantrine β-D-Glucuronide has distinct chemical properties that influence its behavior in biological systems. Based on available data, the compound has the following characteristics:

Table 1: Chemical Properties of Lumefantrine β-D-Glucuronide

PropertyValue
Catalogue NumberVLGL-00127
CAS NumberNot assigned
Molecular FormulaC₃₆H₄₀Cl₃NO₇
Molecular Weight705.06 g/mol
SynonymsLumefantrine B-D-Glucuronide
SolubilitySoluble in DMSO

The structure of Lumefantrine β-D-Glucuronide consists of the parent lumefantrine molecule (C₃₀H₃₂Cl₃NO) conjugated with a β-D-glucuronic acid moiety. The parent compound, lumefantrine, contains a fluorene backbone with two chlorine substituents at positions 2 and 7, a p-chlorobenzylidene group at position 9, and a dibutylaminomethyl-substituted alcohol group at position 4 . The addition of the glucuronic acid group to this structure occurs through conjugation with the hydroxyl group, creating the β-D-glucuronide metabolite.

This conjugation significantly alters the physicochemical properties of the compound, including increased polarity and water solubility, facilitating its elimination from the body through biliary and renal excretion pathways.

Metabolism of Lumefantrine and Formation of Lumefantrine β-D-Glucuronide

The metabolic fate of lumefantrine follows two main pathways: N-debutylation and glucuronidation. The primary metabolic route involves N-debutylation, primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of desbutyl-lumefantrine, which exhibits 5-8 fold higher antiparasitic activity than the parent compound .

The secondary metabolic pathway involves the conjugation of lumefantrine with glucuronic acid, forming Lumefantrine β-D-Glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which play a crucial role in the phase II metabolism of many drugs and xenobiotics.

Table 2: Enzymes Involved in Lumefantrine Metabolism

Metabolic PathwayPrimary EnzymesResulting Metabolite
N-debutylationCYP3A4Desbutyl-lumefantrine
GlucuronidationUGT1A1, UGT1A8/9, UGT2B7*Lumefantrine β-D-Glucuronide

Clinical Significance and Research Applications

Lumefantrine β-D-Glucuronide plays a significant role in several aspects of antimalarial therapy:

Special Populations

Understanding the formation and disposition of Lumefantrine β-D-Glucuronide is particularly important in special populations, such as pregnant women and young children, who often show altered pharmacokinetics of antimalarial drugs.

Research has indicated that lumefantrine exposure, as measured by plasma concentrations 7 days after starting standard artemether-lumefantrine treatment, is 24.2% lower in children weighing <15 kg, 13.4% lower in children weighing 15-25 kg, and 20.2% lower in pregnant women compared with non-pregnant adults . These alterations in parent drug disposition may correspond to changes in metabolite formation, including Lumefantrine β-D-Glucuronide, potentially affecting treatment outcomes.

Microbiome-Drug Interactions

The excretion of lumefantrine relies on glucuronidation, which can potentially be impacted by bacterial commensal secretion of β-glucuronidases . This suggests a possible microbiome-drug interaction that could affect lumefantrine disposition and therapeutic efficacy. Such interactions represent an emerging area of research in pharmacology and could have implications for optimizing antimalarial treatment regimens.

Future Research Directions

Several key areas warrant further investigation regarding Lumefantrine β-D-Glucuronide:

Comprehensive Metabolic Profiling

More detailed metabolic profiling of lumefantrine is needed, specifically focusing on the quantification of Lumefantrine β-D-Glucuronide formation under various conditions and in different populations. This would enhance our understanding of the complete metabolic fate of lumefantrine and its implications for treatment outcomes.

Enzyme Kinetics and Genetic Influences

Research into the specific UGT isoforms responsible for Lumefantrine β-D-Glucuronide formation, their kinetic parameters, and the influence of genetic polymorphisms would provide valuable insights into factors affecting interindividual variability in lumefantrine pharmacokinetics.

Microbiome Effects on Glucuronide Disposition

Further investigation of the impact of intestinal microbiota on the disposition of Lumefantrine β-D-Glucuronide, particularly through the action of bacterial β-glucuronidases, could reveal important determinants of antimalarial efficacy and potentially lead to novel strategies for optimizing treatment.

Development of Sensitive Analytical Methods

Development and validation of specific, sensitive analytical methods for the detection and quantification of Lumefantrine β-D-Glucuronide in various biological matrices would facilitate more comprehensive pharmacokinetic studies and enhance our understanding of its role in lumefantrine disposition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator